1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione
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Overview
Description
1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione is a compound that features a pyrrole ring attached to a piperidine-2,4-dione structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and piperidine rings in its structure makes it a versatile scaffold for the development of new bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione typically involves the reaction of a pyrrole derivative with a piperidine-2,4-dione precursor. One common method is the condensation of 1H-pyrrole-2-carbaldehyde with piperidine-2,4-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The carbonyl groups in the piperidine-2,4-dione moiety can be reduced to form hydroxyl derivatives.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the piperidine-2,4-dione moiety can produce hydroxyl derivatives .
Scientific Research Applications
1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine-2,4-dione moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: Similar to 1-((1H-Pyrrol-2-yl)methyl)piperidine-2,4-dione but lacks the piperidine ring.
Piperidine-2,4-dione: Similar but lacks the pyrrole ring.
Pyrrole-2-carbaldehyde: Contains the pyrrole ring but lacks the piperidine-2,4-dione moiety.
Uniqueness: this compound is unique due to the combination of both pyrrole and piperidine-2,4-dione rings in its structure.
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(1H-pyrrol-2-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O2/c13-9-3-5-12(10(14)6-9)7-8-2-1-4-11-8/h1-2,4,11H,3,5-7H2 |
InChI Key |
KYPDYZXBYWZTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC=CN2 |
Origin of Product |
United States |
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